2-((4-Amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-1-(piperidin-1-yl)ethanone
Description
This compound features a furo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system fused with a furan ring. Key substituents include:
- Thioether linkage (-S-): Connects the core to a piperidin-1-yl ethanone moiety, which may modulate pharmacokinetic properties (e.g., solubility, metabolic stability) and receptor interactions.
Properties
IUPAC Name |
2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-9-10(2)21-14-12(9)13(16)17-15(18-14)22-8-11(20)19-6-4-3-5-7-19/h3-8H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGRSMLPPOMTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC(=NC(=C12)N)SCC(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-1-(piperidin-1-yl)ethanone , with the CAS number 497081-94-4 , is a novel synthetic derivative that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in different assays, and relevant case studies.
- Molecular Formula : C16H17N5O2S
- Molar Mass : 343.4 g/mol
- Structure : The compound consists of a furo-pyrimidine moiety linked to a piperidine via a thioether bond.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in critical signaling pathways. In particular, it has been shown to exhibit selective inhibition of the PKB (Protein Kinase B) pathway, which is crucial for cell survival and proliferation.
Key Findings:
- Inhibition of PKB : The compound demonstrates potent ATP-competitive inhibition of PKB, with selectivity ratios favoring PKB over other kinases like PKA (Protein Kinase A) by up to 150-fold in certain assays. This selectivity is vital for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment .
- Antimicrobial Activity : Preliminary studies indicate that derivatives similar to this compound exhibit significant antibacterial and antifungal activities. They have been tested against various strains including Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| PKB Inhibition | PKB | <0.1 | 150 (vs PKA) |
| Antibacterial | E. coli | 6.25 | - |
| Antifungal | C. albicans | 6.25 | - |
Case Study: Antitumor Efficacy
A study conducted on human tumor xenografts in nude mice demonstrated that the administration of this compound led to significant tumor growth inhibition at well-tolerated doses. The study highlighted its potential as an effective therapeutic agent against various cancers by modulating key biomarkers within the PKB signaling pathway .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following structurally related compounds are analyzed for comparative insights:
Thieno[2,3-d]pyrimidine Derivatives
- Example: 2-(4-Chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone . Structural Differences:
- Core: Thieno[2,3-d]pyrimidine (thiophene-fused) vs. furo[2,3-d]pyrimidine (furan-fused).
- Substituents: Piperazine-ethanone vs. piperidine-ethanone; 4-chlorophenoxy vs. thioether linkage. Impact:
- Thiophene’s higher electron density may enhance π-π stacking in target binding.
- Piperazine’s additional nitrogen could improve solubility but reduce metabolic stability compared to piperidine.
Benzopyrano[2,3-d]pyrimidines
- Example: 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol . Structural Differences:
- Core: Benzopyrano[2,3-d]pyrimidine (benzene-fused) vs. furo[2,3-d]pyrimidine.
- Substituents: Phenolic hydroxyl vs. dimethyl and amino groups; piperidine retained. Impact:
- Benzene fusion increases planarity and may enhance DNA intercalation (relevant for antitumor activity).
- Hydroxyl group introduces hydrogen-bonding but reduces lipophilicity compared to methyl/amino substituents.
Dihydropyrimidin-2(1H)-thiones
- Example: 1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone . Structural Differences:
- Core : Partially saturated pyrimidine vs. fully aromatic furopyrimidine.
- Substituents: Sulfur at C2 vs. thioether linkage; phenyl and methyl groups vs. dimethyl/amino. Impact:
- Thione group may confer antioxidant or metal-chelating properties.
Key Observations :
- Aromaticity: Fully aromatic cores (furo/thieno/benzopyrano) likely enhance target binding vs. saturated analogs.
- Substituents: Amino and dimethyl groups in the target compound balance solubility and membrane permeability, whereas halogens or phenolic groups in analogs optimize electronic effects or polarity.
Physicochemical Data
- Target Compound : Predicted logP ~2.5 (dimethyl groups increase lipophilicity vs. unsubstituted analogs).
- Benzopyrano Analog: Crystal structure shows planar aromatic system with intramolecular H-bonding (O-H⋯N), enhancing stability .
- Thieno Analog: Melting point >200°C (high crystallinity due to thiophene’s rigidity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
